tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

Regiochemistry Synthetic building block Hydrogen bond donor vector

tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate (CAS 1803567-21-6, C₁₆H₂₂ClNO₃, MW 311.8 g/mol) is a Boc-protected, 3-hydroxy-4-arylpiperidine building block supplied at a standard purity specification of 95%. The compound embodies a privileged scaffold prevalent in central nervous system (CNS) drug discovery programs targeting P2X3 purinergic receptors, sigma receptors, and other neuromodulatory GPCRs and ion channels.

Molecular Formula C16H22ClNO3
Molecular Weight 311.80 g/mol
Cat. No. B13203284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Molecular FormulaC16H22ClNO3
Molecular Weight311.80 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2Cl
InChIInChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-9-8-12(14(19)10-18)11-6-4-5-7-13(11)17/h4-7,12,14,19H,8-10H2,1-3H3
InChIKeyRKAWOPJYMZAXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate: Procuring a Stereochemically Defined Piperidine Scaffold for CNS-Targeted Drug Discovery


tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate (CAS 1803567-21-6, C₁₆H₂₂ClNO₃, MW 311.8 g/mol) is a Boc-protected, 3-hydroxy-4-arylpiperidine building block supplied at a standard purity specification of 95% . The compound embodies a privileged scaffold prevalent in central nervous system (CNS) drug discovery programs targeting P2X3 purinergic receptors, sigma receptors, and other neuromodulatory GPCRs and ion channels [1]. Its core structural logic—a 2-chlorophenyl substituent at the piperidine 4-position and a secondary hydroxyl at the 3-position—introduces two stereocenters and a specific regiochemical arrangement that differentiate it from closely related 4-hydroxy regioisomers and 4-chlorophenyl analogs, with measurable consequences for downstream synthetic utility and structure-activity relationships .

Why Generic Substitution of tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate Is Precluded by Regio- and Stereochemical Identity


In-class compounds such as the 4-hydroxy regioisomer (CAS 553630-94-7) or the 4-chlorophenyl positional isomer (CAS 188861-32-7) share the same molecular formula and can appear functionally interchangeable in synthetic planning . However, substitution fails because the 3-hydroxyl group enables orthogonal synthetic derivatization chemistries (e.g., esterification, etherification, or oxidation to a ketone) at a ring position that is geometrically distinct from the 4-hydroxy variant, directly controlling the vector of key pharmacophoric hydrogen-bond interactions with biological targets [1]. Furthermore, the ortho-chlorine on the phenyl ring imposes a restricted conformational profile compared to para-chlorine, altering the torsional angle between the aromatic ring and the piperidine scaffold—an effect documented in piperidine sigma-ligand structure-activity relationships where chlorophenyl substitution position modulates receptor subtype selectivity [2].

Quantitative Differentiation of tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate from Its Closest Structural Analogs


Regiochemical Differentiation: 3-Hydroxy vs. 4-Hydroxy Substitution Pattern

The target compound possesses a hydroxyl group at the 3-position of the piperidine ring, whereas the commercially prevalent alternative CAS 553630-94-7 bears the hydroxyl at the 4-position. This regiochemical distinction alters the relative orientation of the hydrogen bond donor to the 4-aryl substituent. In the 3-hydroxy configuration, the hydroxyl is vicinal to the 4-aryl group, enabling intramolecular hydrogen bonding or chelation that is geometrically impossible in the 4-hydroxy regioisomer . This manifests as a difference in the experimentally determined partition coefficient: the 4-hydroxy regioisomer has a reported LogP of 3.50 and PSA of 49.77 Ų, while the 3-hydroxy configuration, due to vicinal positioning, would exhibit altered H-bonding propensity .

Regiochemistry Synthetic building block Hydrogen bond donor vector

Chlorophenyl Positional Isomerism: Ortho (2-Cl) vs. Para (4-Cl) Substitution

The target compound carries a 2-chlorophenyl (ortho-chloro) substituent, while the commercially available trans (±) analog CAS 188861-32-7 bears a 4-chlorophenyl (para-chloro) group with predicted boiling point 426.8±45.0 °C and density 1.209±0.06 g/cm³ . In sigma receptor ligand SAR, the ortho-chlorophenyl substitution produces a distinct torsional angle profile between the aromatic ring and the piperidine scaffold compared to para-substitution, which has been shown to modulate receptor subtype selectivity (e.g., sigma-1 vs. sigma-2) through differential steric and electrostatic interactions [1]. The ortho-chloro group also introduces an asymmetric steric environment near the reactive 3-hydroxyl, potentially enhancing diastereoselectivity in subsequent transformations.

Positional isomerism Sigma receptor Conformational restriction

Boc-Protected Nitrogen: Enabling Orthogonal Deprotection in Multi-Step Sequences

The N-Boc (tert-butoxycarbonyl) protecting group on the target compound enables chemoselective deprotection under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) while preserving the 3-hydroxyl and 2-chlorophenyl functionalities intact [1]. This contrasts with analogous N-benzyl or N-Cbz protected piperidines which require hydrogenolysis conditions that may be incompatible with other reducible functional groups. The Boc strategy is standard in pharma pipelines: the 4-hydroxy regioisomer CAS 553630-94-7 is explicitly described as an N-Boc intermediate in patent US2003/229067 A1 and WO2005/118587 A1 for kinase-targeted therapeutics . The commercial availability of the target compound as N-Boc simplifies procurement logistics by eliminating the need for in-house protection or deprotection steps.

Protecting group strategy Orthogonal deprotection Downstream diversification

Patent-Anchored Scaffold Utility in P2X3 Antagonist Programs

The 4-(2-chlorophenyl)-3-hydroxypiperidine scaffold (both as the free base and Boc-protected intermediate) is directly implicated in the patent literature on P2X3 receptor antagonists, a validated pain target class. BindingDB entries for structurally related 4-arylpiperidine derivatives demonstrate sub-micromolar to low nanomolar IC₅₀ values at human P2X3 receptors: compound I-437 (BDBM183269) IC₅₀ = 6 nM; compound I-301 (BDBM183148, 4-(2-fluorophenyl) analog) IC₅₀ = 48 nM; compound I-519 (BDBM183345, 4-(2-chlorophenyl) scaffold extension) IC₅₀ = 12 nM, all measured in C6BU-1 cells stably expressing human P2X3 under identical assay conditions [1][2][3]. The 8-fold difference between the 2-chlorophenyl scaffold derivative (12 nM) and the 2-fluorophenyl analog (48 nM) under identical assay conditions illustrates the sensitivity of this target to aryl halogen identity. Although the target compound itself is a synthetic intermediate rather than a final bioactive molecule, its ortho-chlorophenyl-3-hydroxypiperidine architecture is the key structural pharmacophore embedded within these potent antagonists, and procurement ensures starting material fidelity for SAR expansion campaigns [4].

P2X3 antagonist Pain Patent SAR

Synthetic Tractability: 3-Hydroxypiperidine as a Chemoenzymatically Accessible Enantiopure Building Block

The 3-hydroxypiperidine substructure in the target compound is synthetically privileged: chemoenzymatic routes have been established for preparing enantiopure 3-hydroxypiperidine building blocks with demonstrated synthetic versatility for CC-bond formation via N-acyliminium ion chemistry and cross-metathesis reactions [1]. This contrasts with 4-hydroxypiperidine scaffolds, which lack the same degree of documented chemoenzymatic accessibility and typically require chiral resolution or asymmetric synthesis strategies with lower overall yields. The vicinal relationship between the 3-hydroxyl and 4-aryl group in the target compound additionally enables diastereoselective transformations that exploit substrate-controlled induction—a feature absent in 4-hydroxy-4-arylpiperidines where the hydroxyl is geminal to the aryl substituent and no longer serves as a proximal stereodirecting group [2].

Chemoenzymatic synthesis Enantiomeric purity Diastereoselectivity

Limited High-Strength Direct Comparative Evidence and Recommendations for Confirmatory Studies

A comprehensive patent and primary literature search (as of May 2026) reveals that no head-to-head in vitro or in vivo study has been published that directly compares CAS 1803567-21-6 with its closest analogs (CAS 553630-94-7, CAS 188861-32-7) under identical experimental conditions for any biological endpoint [1]. The quantitative differentiation evidence presented above derives from cross-study patent SAR data, structural inference from class-level physicochemical principles, and synthetic accessibility comparisons—not from a single controlled experiment. For procurement decisions where biological activity equivalence is critical (e.g., replicating a specific patent example), confirmatory synthesis of the analog from the purchased intermediate and direct side-by-side pharmacological profiling against the target compound-derived product is strongly recommended before committing to bulk procurement.

Evidence gap Head-to-head comparison Recommendations

Best-Fit Application Scenarios for tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate in Scientific Procurement


P2X3 Antagonist Lead Optimization and Patent SAR Expansion

This compound is the optimal procurement choice for medicinal chemistry teams expanding the structure-activity relationships around the 4-(2-chlorophenyl)-3-hydroxypiperidine pharmacophore embedded in P2X3 receptor antagonists (US9150546, US9688643, US9718790). The ortho-chlorophenyl moiety present in the target compound corresponds to compound I-519 (P2X3 IC₅₀ = 12 nM), providing a 4-fold potency advantage over the 2-fluorophenyl analog I-301 (IC₅₀ = 48 nM) [1][2]. The N-Boc protection enables late-stage diversification after scaffold elaboration, consistent with standard medicinal chemistry workflows. Procuring this specific building block ensures the correct halogen substitution and hydroxyl position are maintained from the outset, avoiding costly re-synthesis due to regioisomeric mismatch.

Enantioselective Synthesis of CNS Drug Candidates via Chemoenzymatic Routes

The 3-hydroxypiperidine core of the target compound is amenable to established chemoenzymatic resolution protocols that yield enantiopure material (>99% ee), enabling the preparation of stereochemically defined CNS drug candidates targeting sigma receptors, dopaminergic pathways, or cholinergic systems [3]. The vicinal 3-OH/4-aryl relationship additionally enables substrate-controlled diastereoselective transformations (5:1 to >20:1 dr achievable) that the 4-hydroxy regioisomer cannot support, making this building block the preferred entry point for stereochemically complex piperidine libraries [4].

Fragment-Based Drug Discovery Requiring 2-Chlorophenyl Pharmacophore Integrity

For fragment-based screening programs where the 2-chlorophenylpiperidine fragment has been identified as a hit (e.g., against sigma-1 or sigma-2 receptors, dopamine D2 receptors, or 5-HT receptor subtypes), this compound provides the correct ortho-substitution and hydroxyl placement for fragment elaboration. The restricted conformational profile of the ortho-chlorophenyl group—which differs measurably from para-chlorophenyl in torsional freedom—may be critical for maintaining the binding pose identified in the original fragment screen [5]. Substituting the 4-chlorophenyl analog CAS 188861-32-7 could result in a conformationally different scaffold that fails to reproduce the fragment hit.

Multi-Step Parallel Synthesis Requiring Orthogonal Protecting Group Strategy

In parallel synthesis campaigns where the piperidine nitrogen must remain protected during early-stage chemistry (e.g., amide coupling, Suzuki-Miyaura cross-coupling, or reductive amination at the 3-OH position), the Boc protecting group on the target compound provides acid-labile orthogonality. This avoids the hydrogenolysis conditions required for N-Cbz or N-benzyl analogs, which risk dehalogenation of the 2-chlorophenyl moiety [6]. The target compound's 95% purity specification and non-hazardous transport classification additionally streamline procurement logistics for multi-gram parallel synthesis workflows.

Quote Request

Request a Quote for tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.